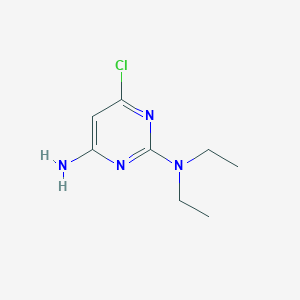

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine (6-Cl-DEP) is an organic compound of the pyrimidine family, which is widely used in the synthesis of pharmaceuticals and other industrial products. 6-Cl-DEP is a highly versatile compound that can be used in a variety of laboratory experiments, and it has been the subject of numerous scientific studies.

Applications De Recherche Scientifique

- Field : Environmental Science

- Application : This compound is used in the development of a near-infrared spectroscopy model for detecting herbicide concentrations in water .

- Method : Atrazine solution (which contains the compound) in the concentration range of 0-15 ppm were prepared in distilled water. Near infrared spectra were scanned using a Fourier transform spectrometer at wavenumbers of 12,500-4,000 cm-1 (800-2,500 nm). The partial least square regression technique was used to establish the NIR models for detecting herbicide concentrations .

- Results : The developed models showed high prediction potential of herbicide concentrations contaminated in water with the R2 of 0.97, RMSEE of 0.899 ppm, bias of -0.0003 ppm and RPD of 5.43 .

- Field : Thermal Analysis and Calorimetry

- Application : The thermal decomposition of this compound (also known as atrazine) and its metabolites has been studied .

- Method : The study was conducted using a thermogravimetric technique (TG) with the application of three types of crucibles: opened, Knudsen type and labyrinth-type, and non-isothermal DSC method, using hermetically closed and opened alumina sample pans .

- Results : The study found that the degradation process of atrazine took place in three stages. The increase of amino groups in the triazine ring increases the amount of non-volatile thermal degradation products by association .

- Field : Analytical Chemistry

- Application : This compound is used in the development of a CAT-sensing system based on a biomimetic receptor of a molecularly imprinted polymer for CAT and electrochemical determination of CAT .

- Method & Results : The specific methods and results of this application are not detailed in the source .

Herbicide Detection in Water

Thermal Decomposition Study

Biomimetic Receptor Sensing System

- Field : Organic Chemistry

- Application : This compound is used in the preparation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

- Method & Results : The specific methods and results of this application are not detailed in the source .

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives are synthesized to possess various pharmacological and biological activities .

- Method : The synthesis involves the reaction of 3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one (chalcone) with 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results : The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

- Field : Biochemistry

- Application : Pyrimido[4,5-d]pyrimidine is an uracil compound that has similarities to the structure of pteridine and purines and has significant bioactivity . The aim of this research is to synthesize pyrimido[4,5-d]pyrimidine derivatives and test their activity as antioxidants .

- Method : The reaction was carried out with the support of the iodine catalyst to get an effective reaction .

- Results : The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

Preparation of Pyrimidine N-oxides

Synthesis of Pyrimido Pyrimidine Derivatives

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as Antioxidant Agents

- Field : Organic Chemistry

- Application : This compound is used in the preparation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

- Method & Results : The specific methods and results of this application are not detailed in the source .

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives are synthesized to possess various pharmacological and biological activities .

- Method : The synthesis involves the reaction of 3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one (chalcone) with 4-methoxybenzaldehyde and acetophenone in the presence of alcoholic KOH by Claisen-Schmidt condensation reaction .

- Results : The synthesis resulted in the formation of novel oxo pyrimido pyrimidine and their derivatives .

- Field : Biochemistry

- Application : Pyrimido[4,5-d]pyrimidine is an uracil compound that has similarities to the structure of pteridine and purines and has significant bioactivity . The aim of this research is to synthesize pyrimido[4,5-d]pyrimidine derivatives and test their activity as antioxidants .

- Method : The reaction was carried out with the support of the iodine catalyst to get an effective reaction .

- Results : The results of the analysis produced four pyrimido[4,5-d]pyrimidine derivatives .

Preparation of Pyrimidine N-oxides

Synthesis of Pyrimido Pyrimidine Derivatives

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives as Antioxidant Agents

Propriétés

IUPAC Name |

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIFPSPUDAGJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541097 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | |

CAS RN |

3289-38-1 |

Source

|

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)